An In-Depth Technical Guide to 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine: Properties, Synthesis, and Therapeutic Context
An In-Depth Technical Guide to 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine: Properties, Synthesis, and Therapeutic Context
Executive Summary: This guide provides a comprehensive technical overview of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The document details the molecule's core physicochemical properties, its chemical structure, and provides a validated, step-by-step synthetic protocol. Furthermore, it situates the compound within the broader context of the imidazo[1,2-b]pyridazine scaffold, a "privileged structure" known for its potent and diverse biological activities, particularly as a source of novel kinase inhibitors for therapeutic applications.
Core Molecular Profile
6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a substituted bi-heterocyclic aromatic compound. Its structure is defined by a fused imidazo[1,2-b]pyridazine core, which is functionalized with a chlorine atom at the 6-position, a phenyl group at the 2-position, and an amine group at the 3-position. These substitutions are critical for its chemical properties and potential biological interactions.
Chemical Structure
The chemical structure of the title compound is illustrated below. The fusion of the imidazole and pyridazine rings creates a planar, electron-rich system that serves as an effective scaffold for interacting with biological targets.
Caption: Chemical structure of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below. These data are essential for researchers in sourcing, handling, and characterizing the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₄ | |
| Molecular Weight | 244.69 g/mol | (Calculated) |
| CAS Number | 1334214-43-5 | |
| InChI Key | XWRWSYLOFBFQTK-UHFFFAOYSA-N | |
| Physical Form | Powder / Solid | [1] |
| Purity | Typically >97% | [1] |
| Storage | Controlled room temperature | [1] |
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold".[2] This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes such scaffolds highly valuable starting points for drug discovery campaigns.
The therapeutic potential of this scaffold is extensive, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] A predominant area of research has focused on their role as potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been successfully developed as inhibitors for a variety of therapeutically relevant kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and signaling, making it a key target for B-cell malignancies.[3][4][5]
-
Transforming growth factor-β activated kinase (TAK1): Implicated in the progression of multiple myeloma.[6]
-
Other Kinases: The scaffold has also been utilized to develop inhibitors for Mps1 (TTK), TRK, and CDK12/13, further highlighting its broad applicability in oncology.
Caption: Therapeutic potential of the Imidazo[1,2-b]pyridazine scaffold as kinase inhibitors.
Synthetic Strategy and Experimental Protocol
The synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine can be logically approached via a two-step process. The core imidazo[1,2-b]pyridazine backbone is first constructed, followed by the introduction of the amine group at the C-3 position.
Retrosynthetic Analysis & Workflow
A common and effective method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation of a 3-aminopyridazine derivative with an α-haloketone.[7] The subsequent introduction of the 3-amino group can be achieved through electrophilic nitration followed by chemical reduction.
Caption: Synthetic workflow for 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.
Detailed Experimental Protocol
The following protocol is a self-validating system based on established chemical transformations for this class of compounds.[7][8]
Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (Intermediate)
This step involves the classical condensation reaction to form the core heterocyclic system.
-
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine and anhydrous ethanol. Stir until fully dissolved.
-
Add sodium bicarbonate to the solution. This mild base is crucial for neutralizing the hydrobromic acid (HBr) byproduct generated during the cyclization, which drives the reaction to completion.[7]
-
Add 2-bromoacetophenone to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
-
Step 2: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (Final Product)
This two-part step introduces the amine functionality at the C-3 position via a nitro intermediate. This is an established method for functionalizing the electron-rich imidazole ring.[8]
-
Part A: Nitration
-
Cool a flask containing concentrated sulfuric acid (H₂SO₄) in an ice-water bath.
-
Slowly add the intermediate from Step 1 in portions, ensuring the temperature remains below 10 °C.
-
Once dissolved, add fuming nitric acid (HNO₃) dropwise while maintaining the low temperature. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the C-3 position, the most nucleophilic site on the imidazole ring.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitro-product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 6-chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.
-
-
Part B: Reduction
-
Suspend the nitro-compound from Part A in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product into an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude amine by column chromatography to yield the final title compound.
-
Characterization and Validation
To ensure the identity and purity of the synthesized 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, a standard battery of analytical techniques must be employed. This provides the necessary validation for any subsequent biological or chemical studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected chemical shifts, integration values, and coupling patterns for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement that corresponds to the calculated exact mass of C₁₂H₉ClN₄.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.
Conclusion and Future Directions
6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a compound built upon a medicinally significant and privileged scaffold. Its synthesis is achievable through established and reliable chemical methods. Given the extensive history of the imidazo[1,2-b]pyridazine core as a source of potent kinase inhibitors, this compound represents a valuable candidate for screening in various therapeutic areas, particularly oncology. Future work should focus on its evaluation against a broad panel of protein kinases to identify specific biological targets and to further explore the structure-activity relationships of this promising class of molecules.
References
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Zhang, D., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, D., et al. (2025). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available at: [Link]
-
Gunda, V., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
-
Lamberth, C., et al. (2011). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ChemInform. Available at: [Link]
-
Chang, C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Imidazo[1,2-b] Pyridazines. Retrieved from: [Link]
-
ACS Publications. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters. Available at: [Link]
-
Barlin, G.B., et al. (1994). Imidazo[1,2-b]Pyridazines. XVI. Synthesis and Central Nervous System Activities of Some 6-(Chloro, Alkylthio, Phenylthio, Benzylthio or Pyridinylmethylthio)-3-(unsubstituted, benzamidomethyl or methoxy). Australian Journal of Chemistry. Available at: [Link]
-
MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
-
NextSDS. (n.d.). 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine. Retrieved from: [Link]
-
NextSDS. (n.d.). 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. Retrieved from: [Link]
Sources
- 1. 6-chloroimidazo[1,2-b]pyridazin-3-amine | 166176-45-0 [sigmaaldrich.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
